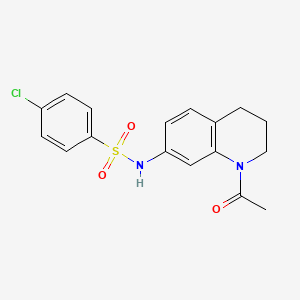

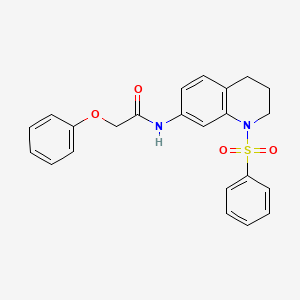

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide and related compounds has been explored in several studies. One approach to synthesizing benzenesulfonamides with quinoline moieties involves the reaction of ethyl quinoline-3-carboxylate with sulfonyl chlorides. This method has been shown to yield a series of compounds with varying degrees of inhibition against carbonic anhydrase isoforms I and II, highlighting the importance of the primary sulfonamide group for inhibitory activity . Another study reported the one-pot synthesis of a related compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, under base conditions, which offered advantages such as excellent yields, short reaction times, and high purity . Additionally, the synthesis of N-(quinolin-8-yl)benzenesulfonamide derivatives was achieved through amidation reactions between 8-aminoquinoline and benzenesulfonyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was determined by single-crystal X-ray structure analysis, revealing a V-shaped molecule with two substituted benzene rings forming a dihedral angle of 84.31(9)° . Similarly, the crystal structure of quinolin-8-yl 4-chlorobenzoate was characterized by orthogonal orientation between aromatic rings in the solid state, with interactions such as C-H···N, C-H···O, Cl···π, and π···π .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of their biological activity. The benzenesulfonamides incorporating quinoline moieties have been evaluated as inhibitors of carbonic anhydrase, with the most active derivative showing significant inhibitory potency . Additionally, N-(quinolin-8-yl)benzenesulfonamides have been identified as suppressors of the NFkappaB pathway, with potencies as low as 0.6 µM in cell-based assays . The fragmentation pathways of these compounds under electrospray ionization mass spectroscopy have also been studied, providing insights into their structural analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various analytical techniques. Spectroscopic methods such as NMR, FT-IR, UV-Vis, and MS spectrometry have been employed to elucidate the structures of these compounds . Thermal properties have been investigated using differential scanning calorimetry (DSC) and thermogravimetry (TG), while crystallographic studies have provided insights into the solid-state conformations and interactions . These analyses contribute to a comprehensive understanding of the compounds' properties, which is essential for their potential application in medicinal chemistry.

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-12(21)20-10-2-3-13-4-7-15(11-17(13)20)19-24(22,23)16-8-5-14(18)6-9-16/h4-9,11,19H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEDWCRGBAEMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3003209.png)

![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)

![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)

![2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B3003218.png)

![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)

![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)